Phenethoxytriphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethoxytriphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenethoxytriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with phenethoxy chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3SiH+PhCH2OCl→Ph3SiOCH2Ph+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethoxytriphenylsilane undergoes various chemical reactions, including:
Oxidation: The phenethoxy group can be oxidized to form phenethoxytriphenylsilanol.
Reduction: The compound can be reduced to form triphenylsilane and phenethanol.
Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenethoxytriphenylsilanol
Reduction: Triphenylsilane and phenethanol
Substitution: Various substituted triphenylsilanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Phenethoxytriphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: this compound is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of phenethoxytriphenylsilane involves its ability to interact with various molecular targets through its silicon atom. The phenethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are primarily related to its role as a precursor in the synthesis of other organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Lacks the phenethoxy group and has different reactivity.
Phenyltriethoxysilane: Contains ethoxy groups instead of phenethoxy, leading to different chemical properties.
Diphenyldimethoxysilane: Has two phenyl groups and two methoxy groups, making it less bulky than phenethoxytriphenylsilane.
Uniqueness
This compound is unique due to the presence of the phenethoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C26H24OSi |
---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
triphenyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C26H24OSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
ZTRBQGFTNPPRDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.